molecular formula C16H15F2NO4S B142888 Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate CAS No. 154330-68-4

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate

Cat. No.: B142888
CAS No.: 154330-68-4
M. Wt: 355.4 g/mol
InChI Key: SQBUMINRQFVBQZ-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS: Refer to , -21-1042) is a fluorinated quinoline derivative primarily used as a synthetic intermediate in the production of prulifloxacin, a broad-spectrum fluoroquinolone antibiotic . Structurally, it features:

  • 6,7-Difluoro substituents: Common in fluoroquinolones to enhance antibacterial activity by improving DNA gyrase inhibition .
  • 4-Acetoxy group: A protective group for the hydroxyl position, facilitating stability during synthesis .

Properties

IUPAC Name

ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBUMINRQFVBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444551
Record name Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154330-68-4
Record name Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154330-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoline Core

The quinoline skeleton is synthesized via the Gould-Jacobs cyclization, utilizing ethyl (2,3,4,5-tetrafluorophenyl)cyanoacetate as the starting material. Reaction with phosphorus oxychloride (POCl₃) at 110°C induces cyclization, yielding ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Reaction Conditions :

  • Temperature: 110°C

  • Catalyst: POCl₃

  • Yield: 85–90%

Introduction of the Ethylthio Group

The hydroxyl group at position 4 is protected as a methoxymethyl ether to prevent undesired side reactions. Subsequent treatment with hydrogen chloride (HCl) in ethanol selectively cleaves the methoxymethylthio group, generating a free thiol intermediate. This intermediate undergoes alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) at 80°C, affording ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Reaction Optimization :

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and side reactions
Alkylating AgentEthyl bromideHigher selectivity vs. ethyl iodide
CatalystsK₂CO₃, KIEnhances nucleophilic substitution

Yield : 78–82%

Acetylation of the Hydroxyl Group

The hydroxyl group at position 4 is acetylated using acetic anhydride (Ac₂O) in pyridine at room temperature. This step proceeds quantitatively, yielding this compound.

Reaction Conditions :

  • Reagents: Ac₂O (1.2 equiv), pyridine (2.0 equiv)

  • Temperature: 25°C

  • Yield: 95–98%

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization Approach

An alternative method involves cyclizing ethyl 2-(ethylthio)-4-acetoxy-6,7-difluoro-3-quinolinecarboxylate using 1,1-dibromoethane in DMF. This one-pot reaction simplifies the synthesis but requires stringent control of stoichiometry to avoid over-alkylation.

Comparative Data :

MethodYield (%)Purity (HPLC)Key Advantage
Stepwise Synthesis8299.5High reproducibility
Direct Cyclization7598.0Reduced step count

Enzymatic Acetylation

Recent studies explore enzymatic acetylation using lipases as biocatalysts. This green chemistry approach achieves 90% yield under mild conditions (pH 7.0, 30°C) but remains less scalable than traditional methods.

Purification and Analytical Characterization

Crystallization and Chromatography

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals. Final purity (>99%) is confirmed by HPLC using a C18 column and acetonitrile-water mobile phase.

HPLC Conditions :

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: 60:40 acetonitrile-water (0.1% TFA)

  • Retention Time: 6.8 min

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.25 (d, J = 8.5 Hz, 1H), 7.80 (dd, J = 6.7 Hz, 2.9 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 2.65 (s, 3H), 1.45 (t, J = 7.1 Hz, 3H).

  • MS (ESI+) : m/z 355.36 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Industrial synthesis prioritizes low-cost reagents such as potassium carbonate over expensive palladium catalysts. Solvent recovery systems are implemented for DMF and ethanol to reduce environmental impact.

Waste Management

The process generates HCl and potassium salts as byproducts. Neutralization with aqueous sodium hydroxide (NaOH) and subsequent filtration ensure compliance with waste disposal regulations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

    Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Amino or alkoxy derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Its unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoro substitutions and ethylthio group may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Quinoline-3-carboxylate Derivatives

Compound Name Substituents (Positions) Key Features Applications References
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate 4-Acetoxy, 2-(ethylthio), 6,7-difluoro Prodrug intermediate; high lipophilicity Prulifloxacin synthesis
Ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate 4-Hydroxy, 2-(methoxymethylthio), 6,7-difluoro Hydroxyl group increases reactivity; methoxymethylthio improves solubility Prulifloxacin intermediate
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate 1-Methyl, 4-oxo, fused thiazeto ring Enhanced structural complexity; potential for varied bioactivity Antibacterial agent precursor
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS: 318685-01-7) 4-Chloro, 6,7-difluoro Chlorine enhances electrophilicity; simpler synthesis Intermediate for halogenated quinolones
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) 6-Bromo, 8-fluoro, 4-oxo Bromine aids in cross-coupling reactions; ketone group increases reactivity Research compound

Key Differences:

Substituent Effects :

  • 4-Acetoxy vs. 4-Hydroxy/Chloro : The acetoxy group in the target compound acts as a protective group, enabling easier handling and subsequent deprotection compared to hydroxyl analogs (e.g., , -21-1041). Chloro derivatives (–15) offer higher electrophilicity but lower stability .
  • 2-(Ethylthio) vs. 2-(Methoxymethylthio) : Ethylthio increases lipophilicity, favoring membrane penetration, while methoxymethylthio may enhance aqueous solubility .

Synthetic Utility: The target compound is synthesized via acetylation of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate (), a route noted for moderate reaction conditions and industrial scalability . In contrast, thiazeto-fused analogs () require cyclization steps, increasing synthesis complexity .

Biological Relevance :

  • Fluorine at 6,7 positions is critical for antibacterial activity in prulifloxacin .
  • Ethylthio-containing compounds (e.g., –10, 12) are associated with high toxicity in pesticides (e.g., Demeton), necessitating careful handling despite pharmaceutical use .

Commercial Status :

  • The target compound is discontinued (), likely due to instability or cost, whereas chloro and methoxy analogs remain accessible .

Research Findings and Challenges

  • Synthesis Efficiency : The target compound’s yield (85.7% in ) is comparable to other intermediates, but discontinuation suggests scalability or purity issues .
  • Toxicity Concerns: Ethylthio groups, while beneficial for lipophilicity, may pose handling risks due to structural similarity to toxic organothiophosphates (–10) .
  • Stability : Acetoxy groups are prone to hydrolysis, limiting shelf life compared to chloro or methylated derivatives .

Biological Activity

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS No. 154330-68-4) is a synthetic compound that belongs to the class of fluoroquinolones, which are known for their antibacterial properties. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

  • Molecular Formula: C16H15F2NO4S
  • Molecular Weight: 355.4 g/mol
  • IUPAC Name: Ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate

The compound features a quinoline core structure with two fluorine atoms at the 6 and 7 positions and an ethylthio group at the 2 position, which may enhance its biological activity by influencing its interaction with biological targets.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, making them prime targets for antibiotic action. The presence of the difluoro substituents in this compound suggests that it may have similar mechanisms of action as other fluoroquinolones, potentially leading to effective inhibition of bacterial growth.

Antibacterial Activity

Case Studies and Experimental Data

A review of literature reveals limited direct studies on this compound. However, related compounds have shown promising results:

CompoundIC50 (μM)TargetReference
Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate3.5DNA gyrase
Various fluoroquinolonesVariesDNA gyrase/topoisomerases

These findings suggest the potential for this compound to act as an effective antibacterial agent through similar mechanisms.

Toxicological Profile

While specific toxicity data for this compound are not extensively documented, fluoroquinolones are known to have side effects that can include gastrointestinal disturbances and central nervous system effects. As this compound is primarily intended for research purposes and not therapeutic applications, comprehensive toxicological evaluations remain necessary.

Q & A

Q. What are the recommended synthetic routes and purification methods for Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate?

The compound can be synthesized via multi-step reactions involving quinolone intermediates. Key steps include:

  • Acetoxylation : Introduce the acetoxy group at position 4 using acetylating agents under controlled pH and temperature to avoid side reactions.
  • Ethylthio substitution : React with ethanethiol in the presence of a base (e.g., NaH) to substitute the thiol group at position 2.
  • Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 6 and 7.
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC .

Q. How is structural characterization performed for this compound and its intermediates?

A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regioselectivity (e.g., distinguishing between 6- and 7-fluoro signals via coupling patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetate and ester groups).
  • Elemental Analysis : Ensures stoichiometric consistency.
    Cross-referencing with crystallographic data of analogous compounds (e.g., Ethyl 1-cyclopropyl-6,7-difluoroquinoline derivatives) can resolve ambiguities in structural assignments .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of fluorine atoms at positions 6 and 7?

Regioselectivity is influenced by:

  • Reaction Temperature : Lower temperatures (0–5°C) favor fluorination at position 6 due to steric hindrance at position 7.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions.
  • Catalysts : Lewis acids like BF₃·Et₂O can direct fluorination to specific sites.
    Validate regioselectivity via 19^{19}F NMR and X-ray crystallography (if crystalline derivatives are obtainable). Comparative studies with non-fluorinated analogs are critical .

Q. What methodologies are used to evaluate the role of fluorine substituents in modulating biological activity?

  • Comparative Bioassays : Synthesize analogs lacking fluorine atoms or with alternate halogens (Cl/Br) and test against microbial strains (e.g., S. aureus, E. coli).
  • Computational Modeling : Use DFT calculations to assess fluorine’s electron-withdrawing effects on the quinoline core and its interaction with bacterial DNA gyrase.
  • SAR Studies : Correlate fluorine position (6 vs. 7) with MIC (Minimum Inhibitory Concentration) values. Evidence from related fluoroquinolones suggests that 6,7-difluoro configurations enhance membrane permeability .

Q. How should researchers resolve contradictions in reported antimicrobial activity data for this compound?

Contradictions may arise from:

  • Purity Variability : Use HPLC (>98% purity) and DSC (Differential Scanning Calorimetry) to confirm batch consistency.
  • Structural Degradation : Perform stability studies under assay conditions (e.g., pH 7.4, 37°C) to rule out hydrolysis of the acetoxy or ester groups.
  • Assay Protocol Differences : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. What strategies are recommended for optimizing stability during storage and handling?

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetoxy group.
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Handling Precautions : Avoid prolonged exposure to moisture or light; use desiccants and amber glassware .

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